7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(2-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c1-7-4-2-3-5-8(7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDSXNEVPKMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224072 | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018053-24-1 | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Chloro 2 O Tolyl Oxazolo 5,4 D Pyrimidine and Its Derivatives
Strategies for the Construction of the Oxazolo[5,4-d]pyrimidine (B1261902) Ring System
The assembly of the fused oxazolo[5,4-d]pyrimidine ring system is primarily achieved through two main strategic approaches. These methods involve the sequential construction of one heterocyclic ring onto a pre-existing, appropriately substituted partner ring. nih.govresearchgate.netmdpi.com
The construction of the oxazolo[5,4-d]pyrimidine scaffold generally follows one of two synthetic pathways:
Formation of the pyrimidine (B1678525) ring onto a functionalized oxazole (B20620) precursor : This is a widely used method where the synthesis begins with an oxazole derivative bearing functional groups that can undergo cyclization to form the fused pyrimidine ring. nih.govmdpi.com
Formation of the oxazole ring onto a functionalized pyrimidine precursor : This alternative approach starts with a substituted pyrimidine and builds the oxazole ring onto it. The first synthesis of the oxazolo[5,4-d]pyrimidine system utilized this method, involving the cyclization of 2-mercapto-5-benzoylamino-4-hydroxypyrimidine with phosphoryl trichloride (B1173362) (POCl₃). nih.govmdpi.com
Condensation reactions are central to these cyclization processes. For instance, the reaction of a 5-aminooxazole derivative with reagents like triethyl orthoformate can lead to an intermediate that subsequently cyclizes to form the pyrimidine portion of the scaffold. mdpi.com
The choice of starting materials is critical in determining the efficiency and outcome of the synthesis. A particularly versatile and important building block for the construction of the oxazolo[5,4-d]pyrimidine core is C(2)-functionalized 5-aminooxazole-4-carbonitrile. nih.govmdpi.comresearchgate.net This precursor contains the necessary functionalities to facilitate the formation of the fused pyrimidine ring.
The synthesis often involves a multi-step pathway starting from this oxazole precursor. For example, the reaction of 5-amino-2-(substituted)-oxazole-4-carbonitrile with triethyl orthoformate yields an intermediate imidoester derivative. This intermediate can then undergo ring closure with an appropriate amine to form the 7-amino-oxazolo[5,4-d]pyrimidine structure. mdpi.com The substituent at the C(2) position of the initial oxazole, such as an o-tolyl group, is carried through the synthesis to become the C(2) substituent in the final product.
| Precursor Type | Synthetic Approach | Key Reagents | Ref. |
| Functionalized Oxazole | Pyrimidine ring formation | Triethyl orthoformate, Amines | mdpi.com |
| Functionalized Pyrimidine | Oxazole ring formation | Phosphoryl trichloride (POCl₃) | nih.govmdpi.com |
| 5-Aminooxazole-4-carbonitrile | Pyrimidine ring formation | Varies (e.g., isothiocyanates) | mdpi.comresearchgate.net |
Functionalization and Derivatization Approaches for the Oxazolo[5,4-d]pyrimidine Core
Once the core oxazolo[5,4-d]pyrimidine ring system is assembled, further chemical transformations are employed to introduce various functional groups and build molecular diversity. These modifications are crucial for tuning the compound's properties.
Chlorination is a key step in activating the oxazolo[5,4-d]pyrimidine core for further functionalization, particularly at positions 5 and 7. The synthesis of dihydroxy precursors, such as 2-substituted-thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives in analogous systems, is followed by chlorination using reagents like phosphoryl trichloride (POCl₃), often under microwave irradiation, to yield the corresponding 5,7-dichloro derivatives. unifi.it This dichloro intermediate is a versatile platform for subsequent nucleophilic substitution reactions.
Amination is a common follow-up reaction. The more reactive chlorine atom at the 7-position can be selectively displaced by various amines. For example, treatment of a 5,7-dichloro intermediate with aqueous ammonia (B1221849) can furnish a 7-amino-5-chloro substituted product. unifi.it This 7-amino group can also be introduced through the cyclization of an imidate intermediate with an appropriate amine. nih.gov The remaining chloro group can then be subjected to further reactions or remain as part of the final structure, as in 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine.
| Reaction | Position | Reagent | Product | Ref. |
| Chlorination | 7 (and 5) | POCl₃ | 7-chloro derivative | unifi.it |
| Amination | 7 | Various amines (R-NH₂) | 7-amino derivative | mdpi.comnih.gov |
The substituents at positions 2 and 7 of the oxazolo[5,4-d]pyrimidine core significantly influence the molecule's properties.
Position 2: The substituent at this position is typically introduced early in the synthesis, originating from the C(2)-functionalized oxazole precursor. mdpi.com A wide variety of aromatic and aliphatic groups can be incorporated. Studies have shown that an aromatic substituent at the C(2) position is often favored for biological activity. mdpi.com For the target compound, an o-tolyl group is present at this position.
Position 7: This position is a primary site for diversification. Starting from a 7-chloro intermediate, a vast array of substituents can be introduced via nucleophilic substitution. Common modifications include the introduction of:
Aliphatic amino chains : Simple and functionalized alkylamines are frequently used to generate series of derivatives for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net
Anilino moieties : Substituted anilines can be introduced to explore interactions with biological targets. mdpi.com
Piperazine (B1678402) moieties : The incorporation of piperazine and its derivatives (e.g., methylpiperazine, ethylpiperazine) at the C(7) position has been shown to be beneficial for certain biological activities. mdpi.comnih.gov
The reactivity of the 7-chloro group allows for the systematic modification of this position, making it a focal point for medicinal chemistry efforts.
Physicochemical and Spectroscopic Characterization Techniques in Synthetic Studies
The structural confirmation of this compound and its derivatives relies on a combination of modern physicochemical and spectroscopic techniques. These methods are essential for unambiguously determining the chemical structure of intermediates and final products. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for elucidating the molecular structure. mdpi.combohrium.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the proton and carbon environments and their connectivity. For instance, NOESY spectroscopy has been used to distinguish between isomers, such as 6-N-benzyl-7(6H)-imine and 7-N-benzyl-7-amine derivatives. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI-MS), is used to determine the exact mass of the synthesized compounds, thereby confirming their elemental composition. mdpi.comnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy, frequently using Attenuated Total Reflectance (ATR-FT-IR), helps identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.govbohrium.com
X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides the most definitive structural proof. mdpi.comresearchgate.net It reveals the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule. nih.govresearchgate.net
Physicochemical Properties : Basic properties such as melting points are routinely determined to assess the purity of the synthesized compounds. bohrium.com
| Technique | Purpose | Information Obtained | Ref. |
| NMR (¹H, ¹³C, 2D) | Structural Elucidation | Atom connectivity, chemical environment | mdpi.combohrium.com |
| Mass Spectrometry (MS) | Molecular Weight/Formula | Exact mass, elemental composition | nih.govmdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence of specific bonds (C=O, N-H, etc.) | nih.govbohrium.com |
| X-ray Crystallography | Definitive Structure Proof | 3D atomic arrangement, bond lengths/angles | mdpi.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of oxazolo[5,4-d]pyrimidine derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized to provide detailed information about the chemical environment of each atom.
For the representative compound, 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine, ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons and the methyl group. researchgate.net The protons of the tolyl ring typically appear as doublets in the aromatic region of the spectrum, while the methyl protons give rise to a singlet in the aliphatic region. researchgate.net A key singlet corresponding to the C5-H proton of the pyrimidine ring is also observed at a downfield chemical shift. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including the quaternary carbons of the fused heterocyclic system. researchgate.net The signals are assigned based on their chemical environment, with carbons attached to electronegative atoms (like nitrogen and oxygen) and those in the aromatic systems appearing at lower fields. researchgate.net
Detailed ¹H and ¹³C NMR spectral data for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine are presented below. researchgate.net
¹H NMR Spectral Data of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.88 | s | - | 1H | C5-H |
| 8.13 | d | 7.6 | 2H | C₆H₄ |
| 7.46 | d | 7.6 | 2H | C₆H₄ |
¹³C NMR Spectral Data of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine researchgate.net
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.75 | C=N (oxazole) |
| 163.66 | C=N (pyrimidine) |
| 153.63 | C-Cl |
| 149.06 | C-O |
| 144.70 | C-H (pyrimidine) |
| 131.40 | Quaternary C (tolyl) |
| 130.63 | CH (tolyl) |
| 128.59 | CH (tolyl) |
| 122.47 | Quaternary C (tolyl) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine, mass spectral analysis confirms the expected molecular weight. researchgate.net The molecular ion peak [M]⁺ is observed at an m/z value corresponding to the calculated molecular mass of the compound. researchgate.net The isotopic pattern of the molecular ion peak, particularly the presence of the [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, is a characteristic signature that confirms the presence of a single chlorine atom in the molecule.
Mass Spectrometry Data for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine researchgate.net
| Ion | m/z |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine displays characteristic absorption bands corresponding to the various bonds within its structure. researchgate.net Key absorptions include C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations from the fused heterocyclic and aromatic rings, and C-O stretching vibrations. researchgate.net
Key IR Absorption Bands for 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine researchgate.net
| Wavenumber (cm⁻¹) | Bond Vibration |
|---|---|
| 3038 | Aromatic C-H Stretch |
| 2216 | C≡N related overtone/combination |
| 1616 | C=N Stretch |
Single-Crystal X-ray Diffraction Analysis for Structural Elucidation
While specific crystallographic data for this compound is not presently available in the cited literature, the application of this technique to a derivative, compound 5h in a related series, demonstrates its utility. nih.gov The analysis would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained would allow for the precise determination of the planar oxazolo[5,4-d]pyrimidine core and the spatial orientation of the o-tolyl substituent relative to the fused ring system, providing unequivocal structural proof.
Advanced Research on this compound
Initial searches for biological and molecular data on the specific compound "this compound" did not yield specific results for the requested detailed outline. The available scientific literature extensively covers the broader class of oxazolo[5,4-d]pyrimidine derivatives, but not this exact molecule.
The research highlights the significance of the substituent at the 7-position of the oxazolo[5,4-d]pyrimidine core in determining the biological activity. Studies focus on derivatives where the chloro group at the 7-position has been replaced by various amino groups and other moieties. These modifications are crucial for the molecule's interaction with biological targets. For instance, a range of 7-aminooxazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their immunological, antiviral, and anticancer activities. nih.govresearchgate.netnih.govmdpi.com
The compound this compound primarily serves as a key intermediate in the synthesis of these more complex, biologically active derivatives. While it is commercially available for research purposes, comprehensive studies detailing its specific in vitro cytotoxicity, mechanisms of action, molecular target inhibition, or immunomodulatory potentials are not available in the public domain based on the conducted searches.
Therefore, it is not possible to provide a detailed article with specific data tables for "this compound" that adheres to the requested outline. The available data pertains to other derivatives within the oxazolo[5,4-d]pyrimidine class, which would fall outside the strict scope of the subject.
General Findings on the Oxazolo[5,4-d]pyrimidine Scaffold
While specific data for this compound is lacking, the broader family of oxazolo[5,4-d]pyrimidines has shown significant promise in preclinical research. These compounds are structurally similar to purine (B94841) bases, suggesting they may act as antimetabolites. nih.govresearchgate.net
Antineoplastic Activities: Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including lung, breast, and colon cancer. nih.govresearchgate.netnih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis. researchgate.net
Molecular Targets: The oxazolo[5,4-d]pyrimidine scaffold has been identified as a valuable structure for designing inhibitors of various enzymes and signaling pathways associated with cancer. mdpi.com A primary molecular target identified for many derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govresearchgate.netnih.gov Other targets for different derivatives include BCL-2 protein and Fibroblast Growth Factor Receptor 1 (FGFR1). researchgate.netmdpi.com
Immunomodulatory Potentials: Certain 7-aminooxazolo[5,4-d]pyrimidine derivatives have been shown to possess immunoregulatory properties. nih.govresearchgate.net These compounds have demonstrated the ability to inhibit the proliferation of human peripheral blood lymphocytes and, in some cases, suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.govmdpi.com
These findings underscore the potential of the oxazolo[5,4-d]pyrimidine scaffold in drug discovery. However, it is critical to reiterate that these activities are highly dependent on the specific substitutions on the core structure, and this information cannot be directly extrapolated to this compound.
Advanced Research on Biological Activities and Molecular Mechanisms of Oxazolo 5,4 D Pyrimidine Derivatives
Antiviral Efficacy Studies
Evaluation against Viral Replication in In Vitro Models (e.g., HHV-1)
There is no specific information available in the scientific literature regarding the in vitro evaluation of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine against the replication of viruses, including Human Herpesvirus 1 (HHV-1). While some studies have reported antiviral activity for other derivatives of the oxazolo[5,4-d]pyrimidine (B1261902) family, these findings cannot be extrapolated to the specific compound . For instance, research on certain 7-aminooxazolo[5,4-d]pyrimidine derivatives has shown inhibitory effects on HHV-1. nih.gov However, the chloro substitution at the 7-position and the o-tolyl group at the 2-position of the target compound create a distinct chemical entity whose antiviral properties have not been documented.
Anti-inflammatory Research
Enzyme Inhibition Studies (e.g., Cyclooxygenases (COX-1, COX-2), Inducible Nitric Oxide Synthase (iNOS))
No studies have been published detailing the inhibitory activity of this compound against key inflammatory enzymes such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), or Inducible Nitric Oxide Synthase (iNOS). The anti-inflammatory potential of pyrimidine (B1678525) derivatives is an active area of research, with some compounds showing selective inhibition of COX-2. nih.gov However, without experimental data for this compound, its capacity to modulate these enzymatic pathways is unknown.
In Vivo Anti-inflammatory and Antinociceptive Models
Consistent with the lack of in vitro data, there are no reports on the evaluation of this compound in animal models of inflammation or pain (nociception). Such in vivo studies are crucial for determining the potential therapeutic efficacy and physiological effects of a compound, but have not been conducted for this specific molecule.
Other Emerging Biological Activities
Antimicrobial Investigations
The antimicrobial properties of this compound have not been investigated. While the broader class of pyrimidine and pyrimidopyrimidine derivatives has been explored for antibacterial and antifungal activities, the specific contribution of the chloro and o-tolyl substituents to such activities in the oxazolo[5,4-d]pyrimidine framework remains to be determined through dedicated screening and mechanistic studies. nih.gov
Cannabinoid Receptor (CB2) Modulation and Antagonism
The oxazolo[5,4-d]pyrimidine core structure has been identified as a promising scaffold for the development of modulators of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a key target for therapies aimed at treating inflammatory and neuropathic pain, as well as various immune-related disorders.
Research into novel oxazolo[5,4-d]pyrimidines has led to the identification of several compounds that act as competitive neutral antagonists for the CB2 receptor. nih.gov A study focused on a series of these derivatives found that specific substitutions on the pyrimidine ring are crucial for potent and selective CB2 receptor binding. For instance, compounds such as 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine and 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine have demonstrated high CB2 binding affinity in the nanomolar range, with significant selectivity over the CB1 receptor. nih.gov Functional studies have confirmed that these compounds behave as competitive neutral antagonists. nih.gov
It is important to note that while these findings are significant for the oxazolo[5,4-d]pyrimidine class of compounds, no specific data on the CB2 receptor modulation or antagonism by this compound has been reported.
Table 1: CB2 Receptor Binding Affinities of Selected Oxazolo[5,4-d]pyrimidine Derivatives
| Compound | CB2 Binding Affinity (Ki, nM) | Selectivity over CB1 |
|---|---|---|
| 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine | <10 | High |
| 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine | <10 | High |
Disclaimer: The data presented in this table is for related oxazolo[5,4-d]pyrimidine derivatives and not for this compound.
Vanilloid Receptor (TRPV1) Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and capsaicin. As such, it is a significant target for the development of novel analgesics.
While the broader pyrimidine scaffold has been investigated for TRPV1 antagonism, there is a lack of specific research on oxazolo[5,4-d]pyrimidine derivatives, including this compound, as modulators of the TRPV1 receptor. Studies on other heterocyclic systems fused with a pyrimidine ring, such as thiazolo[5,4-d]pyrimidines, have identified potent TRPV1 antagonists. nih.gov This suggests that pyrimidine-based scaffolds have the potential to interact with the TRPV1 receptor, but further research is needed to determine if this activity extends to the oxazolo[5,4-d]pyrimidine class.
Currently, there is no available data to report on the direct modulation of the TRPV1 receptor by this compound.
Plant Growth Regulatory Effects (Auxin-like and Cytokinin-like Activities)
Intriguing research has emerged on the application of oxazolo[5,4-d]pyrimidine derivatives in agriculture as plant growth regulators. These compounds have been shown to exhibit both auxin-like and cytokinin-like activities, which are critical for various aspects of plant growth and development.
A study investigating the plant growth regulating activity of a series of nih.govchemijournal.comoxazolo[5,4-d]pyrimidine derivatives found that at a concentration of 10⁻⁹ M, these compounds demonstrated high auxin-like growth stimulating activity in soybean, wheat, and flax. chemijournal.com The growth parameters of seedlings treated with these compounds were comparable to or exceeded those of seedlings treated with the natural auxins IAA and NAA. chemijournal.com
Furthermore, the same study conducted a bioassay for cytokinin-like activity using isolated cotyledons of muscat pumpkin. The results indicated that the tested nih.govchemijournal.comoxazolo[5,4-d]pyrimidine derivatives exhibited a pronounced cytokinin-like stimulating effect on the growth of these isolated cotyledons. chemijournal.com These findings suggest the potential for developing oxazolo[5,4-d]pyrimidine-based compounds for agricultural applications to enhance plant growth and development. chemijournal.com
It is important to emphasize that while these results are promising for the oxazolo[5,4-d]pyrimidine class, the specific compound this compound was not explicitly mentioned in this research. Therefore, its specific effects on plant growth remain unconfirmed.
Table 2: Plant Growth Regulatory Effects of nih.govchemijournal.comOxazolo[5,4-d]pyrimidine Derivatives (at 10⁻⁹ M)
| Plant Species | Observed Activity | Comparison to Control |
|---|---|---|
| Soybean (Glycine max L.) | High auxin-like growth stimulation | Similar or higher than IAA and NAA |
| Wheat (Triticum aestivum L.) | High auxin-like growth stimulation | Similar or higher than IAA and NAA |
| Flax (Linum usitatissimum L.) | High auxin-like growth stimulation | Similar or higher than IAA and NAA |
| Muscat Pumpkin (Cucurbita moschata) | Expressive cytokinin-like stimulating effect | - |
Disclaimer: The data presented in this table is for a series of nih.govchemijournal.comoxazolo[5,4-d]pyrimidine derivatives and not specifically for this compound.
Structure Activity Relationship Sar Analysis and Rational Design Principles
Elucidation of Critical Structural Features for Diverse Biological Activities
The biological activity of oxazolo[5,4-d]pyrimidine (B1261902) derivatives is largely dictated by the nature of the substituents at the C2, C5, and C7 positions of the core heterocyclic system. The core itself is considered a privileged scaffold for its ability to mimic the adenine (B156593) ring of ATP, enabling it to interact with the hinge region of kinase active sites. nih.govrsc.org
For the broader class of 2-aryl-oxazolo[5,4-d]pyrimidines, the aromatic substituent at the C2 position is generally favored over aliphatic ones for many biological activities, including anticancer properties. mdpi.com The nature and substitution pattern of this aryl group can significantly modulate the compound's potency and selectivity. For instance, in a series of 2-phenyloxazolo[5,4-d]pyrimidine derivatives, substitutions on the phenyl ring were found to be critical for antiproliferative activity. Specifically, a 4-chloro or a methylpiperazine moiety on the C2-phenyl ring was shown to be preferable for this activity. mdpi.com Conversely, the introduction of a 4-methoxy group on the phenyl ring was found to be detrimental. mdpi.com
The substituent at the C7 position plays a vital role in determining the compound's biological profile. The 7-chloro group in the title compound is a key feature, not only for its electronic and steric influence but also as a reactive handle for further chemical modifications. The chlorine atom can be displaced by various nucleophiles to generate a library of analogues with diverse functionalities, which is a common strategy in the exploration of SAR for this scaffold. smolecule.com Studies on related 7-amino substituted oxazolo[5,4-d]pyrimidines have shown that the nature of the amino substituent is critical for activity, with bulky groups such as benzylamino or phenylethylamino leading to a loss of activity in certain assays like the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. mdpi.com In another study, a meta-chloro substitution on a phenyl ring at the C7 position was identified as an optimal substituent for antiproliferative activity. mdpi.com
The oxazolo[5,4-d]pyrimidine core itself is a critical feature, acting as a bioisostere of purine (B94841). mdpi.com This structural similarity allows these compounds to interact with a wide range of biological targets that recognize purine-based ligands, such as kinases and other ATP-binding proteins. nih.govnih.gov
Influence of Substituent Nature and Position on Biological Potency and Selectivity
The nature and position of substituents on the 2-(o-tolyl) and the 7-chloro moieties of the oxazolo[5,4-d]pyrimidine core have a profound impact on biological potency and selectivity.
At the C2-position , the ortho-tolyl group introduces specific steric and electronic properties. While direct SAR studies on the ortho-tolyl group in this specific scaffold are limited, research on related compounds provides valuable insights. For example, a study on 6-N-benzyl-7-imino-5-methyl-oxazolo[5,4-d]pyrimidines revealed that a 2-(ortho-methylbenzyl) derivative displayed activity comparable to the anticancer drug tivozanib (B1683842) against several cancer cell lines. mdpi.com This suggests that the ortho-methyl substitution on the C2-aryl ring can be well-tolerated and even beneficial for certain biological activities.
| C2-Aryl Substituent | Observed Effect on Biological Activity | Reference |
| 4-Chloro-phenyl | Preferred for antiproliferative activity | mdpi.com |
| 4-Methylpiperazine-phenyl | Preferred for antiproliferative activity | mdpi.com |
| 4-Methoxy-phenyl | Adverse for antiproliferative activity | mdpi.com |
| 2-Methylbenzyl | Activity comparable to tivozanib in some cancer cell lines | mdpi.com |
| C7-Substituent | Observed Effect on Biological Activity | Reference |
| Benzylamino | Lack of activity in HUVEC proliferation assay | mdpi.com |
| Phenylethylamino | Lack of activity in HUVEC proliferation assay | mdpi.com |
| Meta-chloro-phenylamino | Optimal for antiproliferative activity in one study | mdpi.com |
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is a critical factor in its interaction with biological targets. The planarity of the core oxazolo[5,4-d]pyrimidine ring system is a key feature, as suggested by X-ray crystal structures of related derivatives. nih.gov The dihedral angle between the oxazolo[5,4-d]pyrimidine core and the C2-aryl substituent is a crucial conformational parameter that can influence binding to target proteins.
In the case of the 2-(o-tolyl) substituent, steric hindrance between the ortho-methyl group and the oxazole (B20620) ring may lead to a twisted conformation where the phenyl ring is not coplanar with the oxazolo[5,4-d]pyrimidine core. This twist angle could be a key determinant of the bioactive conformation. Molecular docking studies on related oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2 have shown that the oxazolo[5,4-d]pyrimidine moiety typically binds in the ATP-binding site, forming key hydrogen bonds with the hinge region of the kinase. nih.govmdpi.com The C2-aryl group often extends into a hydrophobic pocket, and its orientation, governed by the dihedral angle, is critical for optimal binding.
While a specific crystal structure for this compound is not publicly available, analysis of a related compound, a 7-amino-oxazolo[5,4-d]pyrimidine derivative, revealed an essentially planar oxazolo[5,4-d]pyrimidine system. nih.gov In this structure, the C2-substituent (a 1,2-oxazole group) was nearly coplanar with the core, suggesting that planarity can be a favorable conformation for some derivatives. nih.gov However, the steric bulk of the ortho-tolyl group in the title compound likely induces a non-planar arrangement.
Rational Design Strategies for the Development of Novel Oxazolo[5,4-d]pyrimidine Derivatives
The oxazolo[5,4-d]pyrimidine scaffold has been a fruitful template for the rational design of various therapeutic agents, particularly kinase inhibitors. rsc.orgmdpi.com The design of novel derivatives of this compound can be guided by several key strategies.
One prominent strategy involves targeting the ATP-binding site of protein kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com The oxazolo[5,4-d]pyrimidine core serves as a scaffold that can mimic the hinge-binding interactions of adenine. nih.gov Rational design efforts can then focus on modifying the C2 and C7 substituents to enhance potency and selectivity for a specific kinase. For example, the 2-(o-tolyl) group can be modified to better fit the hydrophobic pocket of a target kinase, while the 7-position can be functionalized with groups that can form additional hydrogen bonds or ionic interactions with the protein.
Molecular docking and computational modeling are powerful tools in the rational design of oxazolo[5,4-d]pyrimidine derivatives. nih.govmdpi.com These methods can be used to predict the binding mode of novel analogues and to prioritize compounds for synthesis and biological evaluation. For instance, docking studies of oxazolo[5,4-d]pyrimidine derivatives in the active site of VEGFR-2 have provided insights into the key interactions required for potent inhibition, guiding the design of new inhibitors. nih.govmdpi.com
Another design strategy involves scaffold hopping, where the oxazolo[5,4-d]pyrimidine core is used as a starting point to explore related heterocyclic systems with potentially improved properties. researchgate.net This can involve replacing the oxazole ring with other five-membered heterocycles or modifying the pyrimidine (B1678525) ring.
Finally, the 7-chloro group serves as a versatile anchor for fragment-based drug discovery. By reacting this compound with a library of small molecule fragments, it is possible to identify novel substituents at the C7 position that can enhance binding to a biological target.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally analogous to purine (B94841) bases, a key area of investigation is their potential as kinase inhibitors. mdpi.comnih.gov In silico analyses of these compounds have often identified potent inhibitory activity towards various kinases, such as human vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
| Ligand Moiety | Potential Interacting Residues | Interaction Type |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine Core | Hinge Region Amino Acids (e.g., Cys) | Hydrogen Bonding |
| o-Tolyl Group | Hydrophobic Pocket Residues (e.g., Val, Leu, Ala) | Van der Waals, π-Alkyl |
| 7-Chloro Group | Active Site Residues | Halogen Bonding, Electrostatic Interactions |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. jchemrev.com For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from these calculations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the this compound molecule, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms and the chloro group would be in regions of positive potential.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are valuable tools for this purpose. nih.govrsc.org These predictions help in identifying compounds with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development. nih.gov For this compound, various ADME parameters can be computationally estimated.
These predictions are often based on quantitative structure-activity relationship (QSAR) models and are guided by established principles such as Lipinski's rule of five. mdpi.com Key predicted properties include solubility, membrane permeability (often modeled using Caco-2 cell permeability), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov For instance, predictions for similar heterocyclic compounds have shown high gastrointestinal absorption. mdpi.com
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 300 g/mol | Favorable for absorption |
| LogP (Lipophilicity) | 2.0 - 4.0 | Influences solubility and permeability |
| Hydrogen Bond Donors | 0 | Good membrane permeability |
| Hydrogen Bond Acceptors | ~4 | Influences solubility and receptor binding |
| Human Intestinal Absorption | High | Good oral bioavailability potential |
| Caco-2 Permeability | Moderate to High | Indicates ability to cross intestinal barrier |
Theoretical Studies on Isomer Formation and Thermodynamic Aspects
Theoretical studies are also instrumental in understanding the formation and relative stability of different isomers of a compound. nih.gov For the synthesis of substituted oxazolo[5,4-d]pyrimidines, there can be possibilities of forming different structural isomers. nih.govresearchgate.net Theoretical calculations can be used to predict the heats of formation (enthalpies) and Gibbs free energies of the possible isomers. nih.gov
For instance, in the synthesis of related 7-aminooxazolo[5,4-d]pyrimidines, theoretical research has been conducted to explain the preferential formation of one isomer over another. nih.govnih.govresearchgate.net By comparing the calculated thermodynamic parameters, it can be determined which isomer is more thermodynamically stable. nih.gov For example, studies have shown that the oxazolo[5,4-d]pyrimidine system is thermodynamically more stable than its open-chain N'-cyanooxazolylacetamidine precursor. nih.gov Such studies provide a rationale for the observed product distribution in chemical reactions and can guide the optimization of synthetic routes to favor the desired isomer.
Future Perspectives and Advanced Research Directions
Development of Next-Generation Oxazolo[5,4-d]pyrimidine (B1261902) Derivatives with Enhanced Specificity and Potency
The development of next-generation oxazolo[5,4-d]pyrimidine derivatives is centered on strategic structural modifications to enhance their interaction with biological targets, thereby improving potency and specificity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govmdpi.com Research has shown that substitutions at the C(2), C(5), and C(7) positions of the oxazolo[5,4-d]pyrimidine core significantly influence biological activity. mdpi.comresearchgate.net
For instance, in the context of anticancer activity, particularly as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, modifications have yielded compounds with potent inhibitory effects. nih.govmdpi.comnih.gov The general approach involves synthesizing a series of analogs where different chemical groups are systematically introduced at various positions of the scaffold.
Key SAR findings for enhancing potency and specificity include:
Substitution at C(7): Replacing the chloro group at the C(7) position with various substituted anilino or aliphatic amino chains has been a common strategy. mdpi.commdpi.com The nature of the substituent on the aniline (B41778) ring can drastically alter activity; for example, a chloro group at the meta position of the anilino moiety was found to increase receptor inhibition. mdpi.com Similarly, aliphatic amino chains at this position have been explored, with compound 3g (featuring a 3-(N,N-dimethylamino)propyl substituent) showing significant cytotoxicity against the HT29 colon cancer cell line. mdpi.comnih.gov
Substitution at C(2): The substituent at the C(2) position plays a vital role in target binding. While the parent compound has an o-tolyl group, other research has explored different aryl groups. For example, a phenyl ring at C(2) substituted with a 4-Cl atom or a methylpiperazine moiety was found to be preferable for antiproliferative activity. mdpi.com In contrast, introducing a 4-methoxy group to the phenyl ring proved to be adverse. mdpi.com
Substitution at C(5): The introduction of small alkyl groups, such as a methyl group at the C(5) position, has been a feature in several potent inhibitors, suggesting its importance in optimizing the compound's fit within the target's binding pocket. mdpi.comresearchgate.net
One study identified 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine as a particularly effective inhibitor of both VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). mdpi.comresearchgate.net Another series of derivatives featuring a 6-N-benzyl group revealed that the substitution pattern on the benzyl (B1604629) moiety was critical for cytotoxic potential. mdpi.comnih.gov
| Compound ID | C(2) Substituent | C(5) Substituent | C(7) Substituent | Target | Activity (IC₅₀) | Reference |
| 5 | 4-methoxyphenyl | methyl | N-(4-methylphenyl)amino | VEGFR-2 | 0.33 µM | mdpi.comresearchgate.net |
| 3g | Isoxazole derivative | - | 3-(N,N-dimethylamino)propylamino | HT29 cells | 58.4 µM (CC₅₀) | mdpi.comnih.gov |
| 17 | pyridin-4-yl | - | [2-({4-[(phenylcarbamoyl)amino]phenyl}ethyl)amino] | AURKA | 1-50 nM | mdpi.com |
| 47 | 2-chlorophenyl | methyl | 4-methylpiperazin-1-yl | CB₂ Receptor | < 1 µM (Kᵢ) | nih.gov |
| 48 | 2-chlorophenyl | methyl | 4-ethylpiperazin-1-yl | CB₂ Receptor | Nanomolar range (Kᵢ) | nih.gov |
Future efforts will likely focus on synthesizing derivatives that combine these favorable structural features to achieve dual-target inhibition or enhanced selectivity for a single target, thereby potentially increasing therapeutic efficacy and reducing off-target effects.
Exploration of Novel Biological Targets and Therapeutic Areas in Preclinical Research
While a significant portion of research on oxazolo[5,4-d]pyrimidines has concentrated on their potential as anticancer agents via VEGFR-2 inhibition, the versatility of this scaffold allows for its application in other therapeutic areas. nih.govmdpi.com Preclinical research is beginning to uncover novel biological targets for these compounds.
Cannabinoid Receptors: A series of novel oxazolo[5,4-d]pyrimidines were designed and synthesized as competitive neutral antagonists for the cannabinoid receptor 2 (CB₂). nih.gov Compounds such as 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine (47) and 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine (48) showed nanomolar binding affinity for CB₂ and significant selectivity over CB₁ receptors. nih.gov This opens up potential applications in inflammatory diseases and other conditions where CB₂ modulation is beneficial.
Other Kinases: Beyond VEGFR-2, derivatives have been investigated as inhibitors of other protein kinases involved in cancer. These include Epidermal Growth Factor Receptor (EGFR), Aurora kinase A (AURKA), and Fibroblast Growth Factor Receptor 1 (FGFR1). mdpi.comresearchgate.net For example, the derivative N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea (17) was identified as a potent in vitro inhibitor of AURKA. mdpi.com
Purine (B94841) Antagonists: Due to their structural similarity to purine bases, oxazolo[5,4-d]pyrimidines are considered potential antimetabolites that could function as purine antagonists, similar to established drugs like mercaptopurine and thioguanine. nih.gov This mode of action suggests broader applications in oncology and possibly virology or immunology.
The exploration of these and other targets will expand the therapeutic potential of the oxazolo[5,4-d]pyrimidine core beyond its current primary focus on angiogenesis inhibition in cancer.
Integration of Advanced Computational and Experimental Methodologies for Compound Optimization
The optimization of lead compounds based on the oxazolo[5,4-d]pyrimidine scaffold is increasingly driven by a synergistic combination of computational and experimental techniques. This integrated approach accelerates the drug discovery process by allowing for more rational design and prioritization of candidate molecules for synthesis and testing.
Computational Modeling: In silico techniques, particularly molecular docking, are widely used to predict how newly designed derivatives will bind to their biological targets. nih.govmdpi.comnih.govresearchgate.net These studies provide insights into the binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of a protein, such as the ATP-binding site of VEGFR-2. researchgate.net By understanding these interactions, chemists can design modifications to improve binding affinity and selectivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of unsynthesized compounds based on their structural features. researchgate.net
Experimental Synthesis and Screening: The synthesis of oxazolo[5,4-d]pyrimidine derivatives typically involves multi-step pathways, starting from functionalized oxazole (B20620) or pyrimidine (B1678525) precursors. mdpi.com Novel synthetic routes are being developed to improve efficiency and allow for greater structural diversity in the resulting compound libraries. nih.gov These libraries are then subjected to a cascade of in vitro experimental assays, including cytotoxicity screening against various cancer cell lines (e.g., A549, MCF7, HT29) and specific enzyme inhibition assays. mdpi.comnih.gov
The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid refinement of compound structures to optimize for potency, selectivity, and drug-like properties.
Application of Oxazolo[5,4-d]pyrimidine Derivatives as Chemical Probes for Biological Pathway Elucidation
Highly potent and selective oxazolo[5,4-d]pyrimidine derivatives serve as valuable tools for basic research. As chemical probes, they can be used to investigate the roles of specific proteins in complex biological pathways.
By selectively inhibiting a particular enzyme, such as VEGFR-2 or AURKA, researchers can observe the downstream consequences in cellular signaling cascades and physiological processes. mdpi.com For example, using a selective VEGFR-2 inhibitor from this class, scientists can study the specific contribution of this receptor to angiogenesis, cell migration, and proliferation, distinguishing its role from that of other growth factor receptors. mdpi.com
The development of oxazolo[5,4-d]pyrimidine-based antagonists for the CB₂ receptor provides new tools to explore the function of the endocannabinoid system in health and disease. nih.gov These probes can help elucidate the physiological and pathological roles of CB₂ receptors in the immune system and beyond, without the confounding psychoactive effects associated with CB₁ receptor modulation.
The availability of a toolkit of selective inhibitors for different kinases and receptors, all based on the same chemical scaffold, can also help in dissecting complex signaling networks and understanding the mechanisms of drug resistance. This fundamental knowledge is critical for identifying new drug targets and developing more effective therapeutic strategies in the future.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step pathways, including cyclization and chlorination. For example, oxazolo[5,4-d]pyrimidine derivatives can be synthesized via condensation of aminopyrimidines with carbonyl compounds, followed by chlorination using phosphorus oxychloride (POCl₃) under reflux conditions . Optimizing reaction temperature (e.g., 105–110°C for cyclization ), solvent choice (e.g., dioxane for improved regioselectivity ), and stoichiometric ratios of reagents (e.g., triethylamine as a base ) are critical. Monitoring intermediates via TLC and HPLC ensures purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for similar chlorinated pyrimidines .
- IR Spectroscopy : Identifies functional groups like C=O and C-Cl stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?
Discrepancies may arise from variations in substituent steric effects or electronic properties. Strategies include:
- Comparative SAR Studies : Evaluate analogs with modified 2-(o-tolyl) or chloro groups .
- Computational Docking : Predict binding affinities to target proteins (e.g., kinases or enzymes) .
- Dose-Response Assays : Replicate experiments under standardized conditions to rule out experimental variability .
Q. What mechanistic insights exist for the key cyclization step in the synthesis of oxazolo[5,4-d]pyrimidine derivatives?
The cyclization likely proceeds via nucleophilic attack of an oxazole nitrogen on a pyrimidine carbonyl, facilitated by acid catalysis (e.g., POCl₃) . Solvent polarity (e.g., dioxane vs. DMF) influences transition-state stabilization, while steric hindrance from the o-tolyl group may slow reaction rates . Isotopic labeling studies (e.g., ¹⁵N tracing) could further elucidate the pathway .
Q. What strategies should be employed when encountering contradictory spectral data (e.g., NMR, IR) during characterization?
Q. What role do solvent choice and reaction conditions play in the regioselectivity of substitution reactions involving this compound?
Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity, favoring substitution at the 7-chloro position. Steric effects from the o-tolyl group may direct reactivity to less hindered sites. For example, refluxing in dioxane with piperazine selectively functionalizes the pyrimidine core . Kinetic studies under varying temperatures (25–110°C) can map activation barriers .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should experimental controls be designed?
- Enzyme Inhibition Assays : Use purified kinases or proteases with ATP/NADH depletion as a readout. Include positive controls (e.g., staurosporine) and vehicle controls (DMSO <0.1%) .
- Cytotoxicity Screening : Employ cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Normalize data to untreated cells and validate via flow cytometry .
Q. What challenges are associated with X-ray crystallographic analysis of this compound, and how can they be mitigated?
Challenges include poor crystal growth due to flexibility or impurity. Mitigation strategies:
Q. How can computational modeling be integrated with experimental data to elucidate structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions .
Q. What precautions are necessary when handling intermediates in the synthesis to prevent degradation or side reactions?
- Inert Atmosphere : Use argon/gloveboxes for moisture-sensitive steps .
- Low-Temperature Quenching : Rapidly cool reactions after completion to avoid retro-cyclization .
- Stability Monitoring : Store intermediates at -20°C under desiccation and test stability via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
